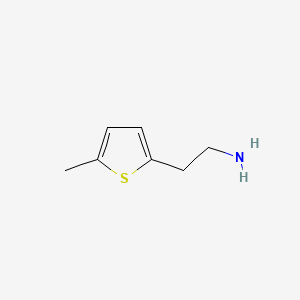

2-(5-Methyl-2-thienyl)ethanamine

Overview

Description

2-(5-Methyl-2-thienyl)ethanamine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytochrome P450 Enzymes and Metabolism

A study by Nielsen et al. (2017) focused on the metabolism of related compounds, 25I-NBOMe and 25I-NBOH, by cytochrome P450 enzymes. They found that these compounds undergo metabolism through processes like hydroxylation, O-demethylation, and N-dealkylation, predominantly involving the CYP3A4 and CYP2D6 enzymes (Nielsen et al., 2017).

Neurochemical Pharmacology

Eshleman et al. (2018) studied the mechanisms of action of various psychoactive substituted N-benzylphenethylamines, including analogs of 2-(5-Methyl-2-thienyl)ethanamine. They found that these compounds have high affinity and efficacy at 5-HT2A and 5-HT2C receptors, which are consistent with hallucinogenic activity (Eshleman et al., 2018).

Antimicrobial Activity

A study by Gein et al. (2020) reported on the synthesis of novel compounds involving the thienyl-2-carbonyl group, similar to this compound. They evaluated these compounds for their antibacterial and antifungal activities (Gein et al., 2020).

Comparative Neuropharmacology

Research by Elmore et al. (2018) compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts. They found that NBOMe compounds are highly potent 5-HT2A agonists in rats, which is consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).

Photochromism in Crystalline Phase

Irie et al. (2000) investigated derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, which showed reversible photochromic reactions in a single-crystalline phase. This research highlights the potential applications of thienyl compounds in materials science (Irie et al., 2000).

DNA Binding and Nuclease Activity

Kumar et al. (2012) studied Cu(II) complexes of tridentate ligands, including those similar to this compound. Their research showed that these complexes have good DNA binding properties and demonstrate nuclease activity, which could have implications in biochemistry and pharmaceuticals (Kumar et al., 2012).

Mechanism of Action

“2-(5-Methyl-2-thienyl)ethanamine”, also known as 5-MTA or “Flatliners,” is a synthetic amphetamine-type stimulant that was initially developed in the early 1990s. It was marketed as a recreational drug, but its use led to a significant number of hospitalizations and several deaths. 5-MTA was classified as a Schedule I drug in the United States.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYWLNRNWZOIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564036 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-92-2 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

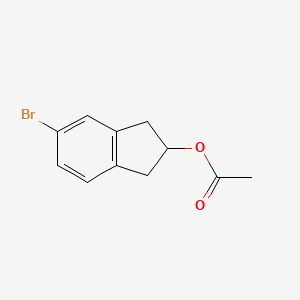

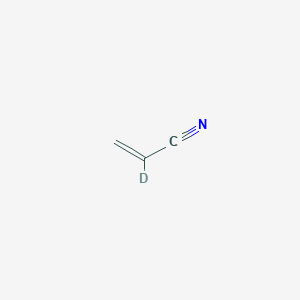

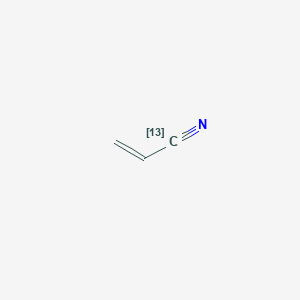

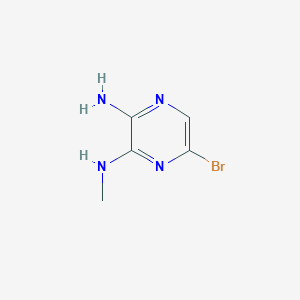

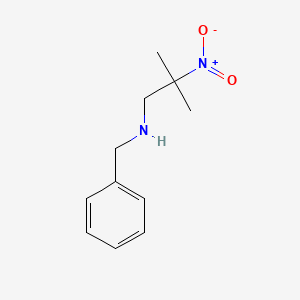

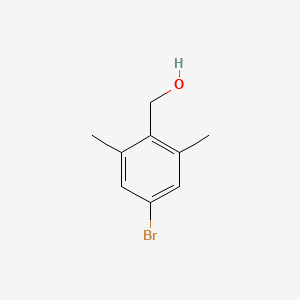

Synthesis routes and methods I

Procedure details

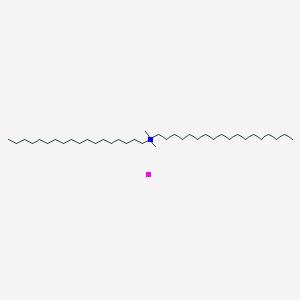

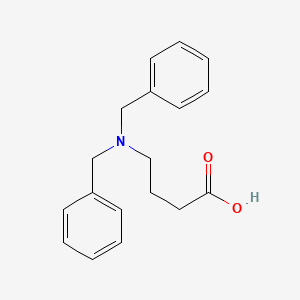

Synthesis routes and methods II

Procedure details

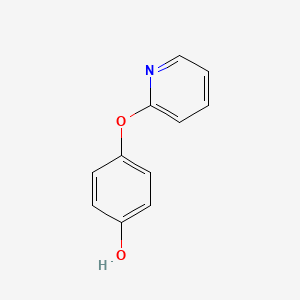

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)